molecular formula C19H17N3S B14303736 (1,3-Diphenyltriazan-2-yl)(phenyl)methanethione CAS No. 116142-41-7

(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione

Cat. No.: B14303736
CAS No.: 116142-41-7
M. Wt: 319.4 g/mol
InChI Key: BKUJLXHFUUNVLH-UHFFFAOYSA-N
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Description

(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione is an organic compound characterized by the presence of a triazene functional group and a methanethione moiety. This compound is notable for its unique chemical structure, which includes three phenyl groups attached to a triazene core. It is a pale yellow solid and is often used in various chemical reactions and applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Diphenyltriazan-2-yl)(phenyl)methanethione typically involves the reaction of phenyldiazonium salts with aniline. The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the triazene compound. The reaction can be represented as follows:

PhN2+Cl+PhNH2PhN=N-N(Ph)Ph+HCl\text{PhN}_2^+ \text{Cl}^- + \text{PhNH}_2 \rightarrow \text{PhN=N-N(Ph)Ph} + \text{HCl} PhN2+​Cl−+PhNH2​→PhN=N-N(Ph)Ph+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazene group into amines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl oxides, while reduction can produce aniline derivatives.

Scientific Research Applications

(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1,3-Diphenyltriazan-2-yl)(phenyl)methanethione involves its interaction with molecular targets through its triazene and methanethione groups. These interactions can lead to the formation of reactive intermediates that exert various biological and chemical effects. The specific pathways involved depend on the context of its application, such as its role in catalysis or as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyltriazene: A related compound with similar structural features but lacking the methanethione group.

    Phenylmethanethione: Contains the methanethione moiety but lacks the triazene group.

Uniqueness

(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione is unique due to the combination of the triazene and methanethione groups, which confer distinct reactivity and stability. This makes it a valuable compound in various chemical and biological applications.

Properties

CAS No.

116142-41-7

Molecular Formula

C19H17N3S

Molecular Weight

319.4 g/mol

IUPAC Name

N,N-dianilinobenzenecarbothioamide

InChI

InChI=1S/C19H17N3S/c23-19(16-10-4-1-5-11-16)22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15,20-21H

InChI Key

BKUJLXHFUUNVLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)N(NC2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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